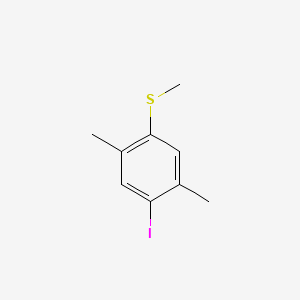
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of an iodine atom, two methyl groups, and a methylsulfanyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane typically involves the iodination of 2,5-dimethylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the sulfoxide or sulfone back to the sulfanyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-substituted-2,5-dimethylphenyl(methyl)sulfane derivatives.
Oxidation: Formation of (4-iodo-2,5-dimethylphenyl)(methyl)sulfoxide or sulfone.
Reduction: Formation of 2,5-dimethylphenyl(methyl)sulfane or its derivatives.
Applications De Recherche Scientifique
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The iodine atom and methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Iodo-2,5-dimethylphenyl)(ethyl)sulfane
- (4-Iodo-2,5-dimethylphenyl)(propyl)sulfane
- (4-Bromo-2,5-dimethylphenyl)(methyl)sulfane
- (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo or chloro analogs. The methylsulfanyl group also contributes to its unique chemical behavior, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11IS |
|---|---|
Poids moléculaire |
278.16 g/mol |
Nom IUPAC |
1-iodo-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Clé InChI |
LUCRDZPBSGSJTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


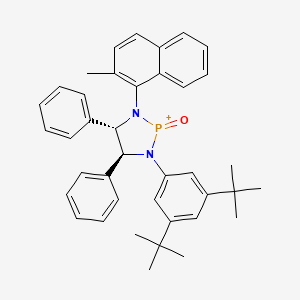
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
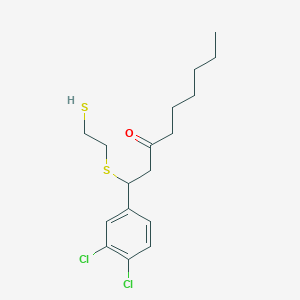
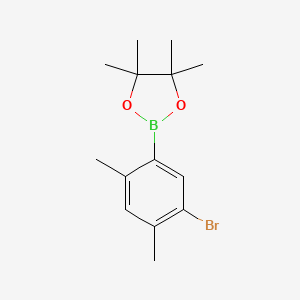
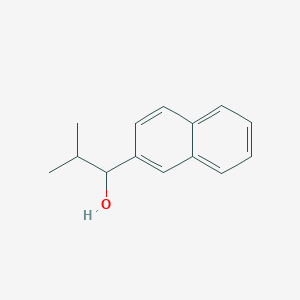
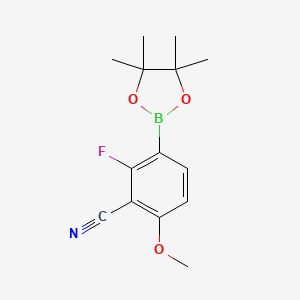
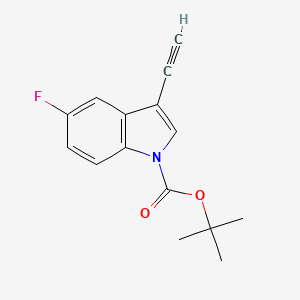

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
